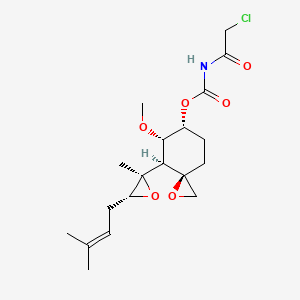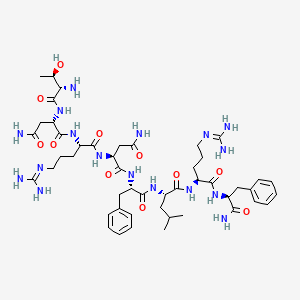
サルブリン
概要
説明
科学的研究の応用
Salubrinal has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the mechanisms of eukaryotic translation initiation factor 2α dephosphorylation and its role in cellular stress responses . In biology, Salubrinal is used to investigate the effects of endoplasmic reticulum stress on cell survival and apoptosis . In medicine, it has shown potential as a therapeutic agent for conditions such as osteoporosis and cancer . In industry, Salubrinal is used in the development of new drugs and therapeutic agents .
作用機序
サラブリナルは、真核生物翻訳開始因子2αの脱リン酸化を阻害することによりその効果を発揮します . この阻害は、酸化ストレスや小胞体における折り畳まれていないタンパク質の蓄積など、通常はイベントによって引き起こされるストレス応答経路の活性化につながります . サラブリナルの分子標的は、真核生物翻訳開始因子2αを脱リン酸化することに責任があるホロ酵素複合体GADD34:PP1を含みます . サラブリナルはこの複合体を阻害することにより、真核生物翻訳開始因子2αのリン酸化を維持し、ストレス条件下での細胞生存を促進します .
類似化合物の比較
サラブリナルは、真核生物翻訳開始因子2αホスファターゼ酵素の特異的阻害という点でユニークです . 類似の化合物には、グアナベンツやセフィン1など、真核生物翻訳開始因子2α脱リン酸化の他の阻害剤が含まれます . サラブリナルは、ホロ酵素複合体GADD34:PP1を選択的に阻害する能力において独特であり、細胞ストレス応答を研究するための貴重なツールとなっています .
Safety and Hazards
将来の方向性
Salubrinal has been shown to protect cells from damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It has potential therapeutic value due to its function , but is currently only used experimentally . Future research may focus on the development of new phosphatase inhibitors of the eukaryotic translation initiation factor GADD34:PP1 . Additionally, Salubrinal and other molecules with antioxidant properties such as guanabenz, N-acetyl cysteine, methylene blue, rapamycin, and naringenin may be used in future clinical studies .
生化学分析
Biochemical Properties
Salubrinal interacts with eIF2α phosphatase enzymes, inhibiting their activity . This interaction is crucial in biochemical reactions, particularly those related to stress responses in cells . The compound Salubrinal has also been shown to interact with copper (II), forming a complex that exhibits interesting biochemical properties .
Cellular Effects
Salubrinal has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce cellular damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Salubrinal exerts its effects at the molecular level primarily by inhibiting the dephosphorylation of eIF2α . This results in the activation of stress response pathways usually triggered by events such as oxidative stress or buildup of unfolded protein in the endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, Salubrinal has been shown to prevent the significant reduction in eIF2α and ATF4 phosphorylation in mTBI brains 72 hours post-injury . It also partially suppresses BPDE-induced reduction of cell viability after 24 or 48 hours exposure .
Dosage Effects in Animal Models
In animal models, Salubrinal has been shown to significantly reduce seizure activity and increase survival rates of mice with KA-induced seizures
Metabolic Pathways
Salubrinal is involved in the eIF2α signaling pathway, which plays a crucial role in cellular stress responses . It inhibits the dephosphorylation of eIF2α, thus modulating the pathway .
Subcellular Localization
Given its role as an inhibitor of eIF2α phosphatase enzymes, it is likely to be found in the cytoplasm where these enzymes are located .
準備方法
サラブリナルは、特定の試薬と条件を含む一連の化学反応によって合成されます。 合成経路は通常、3-フェニル-2-プロペナミドと2,2,2-トリクロロ-1-[(8-キノリルアミノ)チオキソメチル]アミノ]エチルとの反応を含む . 反応条件には、目的の生成物の形成を促進するために溶媒と触媒を使用することが含まれます。
化学反応の分析
サラブリナルは、酸化、還元、置換反応を含むさまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、サラブリナルの酸化は、酸化誘導体の形成につながる可能性がありますが、還元は化合物の還元型をもたらす可能性があります .
科学研究への応用
サラブリナルは、特に化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります . 化学では、真核生物翻訳開始因子2α脱リン酸化のメカニズムとその細胞ストレス応答における役割を研究するために使用されます . 生物学では、サラブリナルは、小胞体ストレスが細胞生存とアポトーシスに与える影響を調査するために使用されます . 医学では、骨粗鬆症や癌などの疾患の治療薬として潜在力があることが示されています . 産業では、サラブリナルは、新しい医薬品や治療薬の開発に使用されています .
類似化合物との比較
Salubrinal is unique in its specific inhibition of eukaryotic translation initiation factor 2α phosphatase enzymes . Similar compounds include other inhibitors of eukaryotic translation initiation factor 2α dephosphorylation, such as guanabenz and sephin1 . Salubrinal is distinct in its ability to selectively inhibit the holoenzyme complex GADD34:PP1, making it a valuable tool for studying cellular stress responses .
特性
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420852 | |
| Record name | Salubrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405060-95-9 | |
| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salubrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salubrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405060-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALUBRINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)












